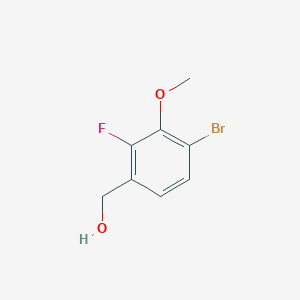

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol

Description

Significance of Halogenated and Methoxylated Arylmethanols in Organic Chemistry Research

The introduction of halogen and methoxy (B1213986) substituents onto the aromatic ring of arylmethanols significantly influences their chemical reactivity and properties. Halogen atoms (F, Cl, Br, I) are particularly valuable in synthetic chemistry. They can act as leaving groups in nucleophilic substitution reactions, and more importantly, they are essential for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex organic molecules. The presence of bromine, as in (4-Bromo-2-fluoro-3-methoxyphenyl)methanol, offers a site for such transformations.

Methoxy groups, on the other hand, are strong electron-donating groups. They can influence the regioselectivity of electrophilic aromatic substitution reactions and can also be cleaved to reveal a phenol (B47542), a common functional group in biologically active compounds. The combination of both halogen and methoxy groups on the same aromatic ring, as seen in the title compound, creates a multifunctional building block with distinct sites for sequential and regioselective chemical modifications.

Overview of Benzyl (B1604629) Alcohol Derivatives as Strategic Building Blocks

Benzyl alcohol and its derivatives are widely employed as strategic building blocks in organic synthesis. The benzylic hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of other functional groups. Furthermore, the benzyl group itself is often used as a protecting group for alcohols and amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

Highly substituted benzyl alcohols are key structural motifs in many natural products and drug molecules. google.com Their synthesis and subsequent elaboration are therefore of significant interest to medicinal and synthetic chemists. The development of methods to prepare these building blocks in a controlled and efficient manner is an active area of research.

Scope and Research Context of this compound

This compound is a polysubstituted benzyl alcohol derivative that has appeared as an intermediate in the synthesis of more complex molecules. A recent patent discloses its synthesis and use in the preparation of compounds that mediate protein degradation. google.com This highlights its role as a specialized building block in the development of new therapeutic agents.

The specific arrangement of the bromo, fluoro, and methoxy substituents on the phenyl ring makes this compound a unique synthetic intermediate. The fluorine atom can influence the acidity of the benzylic proton and the reactivity of the aromatic ring. The methoxy group can direct further substitutions, and the bromine atom provides a handle for cross-coupling reactions. The synthesis of this compound, as detailed in the patent literature, involves the reduction of the corresponding benzaldehyde (B42025). google.com For example, the reduction of 4-bromo-2-fluoro-3-methoxybenzaldehyde (B1379543) with sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and water can yield this compound. google.com In a specific instance, this reaction produced the target compound in an 86% yield. google.com

Below are the key identification and physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1784901-01-4 | google.com |

| Molecular Formula | C₈H₈BrFO₂ | google.com |

| Molecular Weight | 235.05 g/mol | google.com |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.44 (dd, J = 1.5, 8.4 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 5.37 (t, J = 5.8 Hz, 1H), 4.52 (d, J = 5.5 Hz, 2H), 3.86 (s, 3H) | google.com |

The availability of specific synthetic procedures and characterization data for this compound underscores its relevance as a tangible building block for chemists engaged in the synthesis of complex, functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQDDSTECDIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a versatile functional group that can participate in a variety of transformations, including oxidation, etherification, esterification, deoxygenation, and halogenation.

The primary alcohol moiety in (4-Bromo-2-fluoro-3-methoxyphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation of primary alcohols to aldehydes. These reagents are known to minimize over-oxidation to the carboxylic acid. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. These reactions are often performed in aqueous or mixed aqueous-organic solvent systems.

| Transformation | Reagent | Typical Conditions | Product |

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | (4-Bromo-2-fluoro-3-methoxyphenyl)formaldehyde |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ | (4-Bromo-2-fluoro-3-methoxyphenyl)formaldehyde |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 4-Bromo-2-fluoro-3-methoxybenzoic acid |

| Alcohol to Carboxylic Acid | Chromic Acid (H₂CrO₄) | Acetone, H₂O | 4-Bromo-2-fluoro-3-methoxybenzoic acid |

The hydroxyl group of this compound can undergo etherification to form ethers or esterification to yield esters.

Etherification is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. A more common laboratory method for a substituted benzyl (B1604629) alcohol would be the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

| Reaction Type | Reactant | Reagent/Catalyst | Typical Conditions | Product Type |

| Etherification | Alkyl Halide (R-X) | 1. NaH 2. R-X | Anhydrous THF or DMF | Benzyl Ether |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Heat, removal of water | Benzyl Ester |

| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | CH₂Cl₂, 0 °C to RT | Benzyl Ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.) | CH₂Cl₂, 0 °C to RT | Benzyl Ester |

The removal of the hydroxyl group from the benzylic position, a process known as deoxygenation, can be achieved through various methods. A classic and effective method for the deoxygenation of alcohols is the Barton-McCombie deoxygenation. This two-step radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate or a thiocarbonylimidazolide), followed by treatment with a radical initiator (like AIBN) and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). More modern, less toxic alternatives to tributyltin hydride have also been developed. This reaction is particularly useful for secondary alcohols but can also be applied to primary benzylic alcohols.

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br, or I) to form the corresponding benzyl halide. This transformation is important for introducing a good leaving group at the benzylic position, enabling subsequent nucleophilic substitution reactions.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are effective for primary and secondary alcohols and typically proceed with minimal side reactions under mild conditions.

| Target Halide | Reagent | Typical Conditions | Product |

| Benzyl Chloride | Thionyl Chloride (SOCl₂) | Pyridine (optional), CH₂Cl₂ or neat, 0 °C to RT | 1-(Bromomethyl)-4-bromo-2-fluoro-3-methoxybenzene |

| Benzyl Bromide | Phosphorus Tribromide (PBr₃) | CH₂Cl₂ or Et₂O, 0 °C | 1-(Bromomethyl)-4-bromo-2-fluoro-3-methoxybenzene |

Reactivity of the Aromatic Halogens (Bromine and Fluorine)

The benzene (B151609) ring of this compound is substituted with both bromine and fluorine atoms. These halogens can participate in nucleophilic aromatic substitution reactions, provided the ring is sufficiently activated.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In this compound, the methoxy (B1213986) group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the fluorine atom itself is strongly electron-withdrawing by induction.

A critical aspect of SNAr reactions involving multiple halogens is the relative leaving group ability. In contrast to Sₙ2 reactions, the order of leaving group ability in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of the fluorine atom, stabilizing the negatively charged Meisenheimer complex.

Therefore, in this compound, the fluorine atom is expected to be more susceptible to nucleophilic substitution than the bromine atom. A strong nucleophile, such as an alkoxide or an amine, under forcing conditions (high temperature), could potentially displace the fluorine atom. It is important to note that other reactions, such as the "halogen dance" where a halogen atom migrates to a different position on the ring under the influence of a strong base, could also be a possibility, though less common for fluoroarenes.

| Nucleophile | Expected Major Product | General Conditions |

| Sodium Methoxide (B1231860) (NaOMe) | (4-Bromo-2,3-dimethoxyphenyl)methanol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (NH₃) | (4-Bromo-2-amino-3-methoxyphenyl)methanol | High temperature and pressure |

| Alkylamine (RNH₂) | (4-Bromo-2-(alkylamino)-3-methoxyphenyl)methanol | High temperature, polar aprotic solvent |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound serves as a key handle for various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, the benzylic alcohol functionality may require protection or conversion to a more suitable group for certain cross-coupling conditions.

The conversion of the aryl bromide of this compound into an arylboronic acid or its corresponding ester is a critical step to enable its participation in Suzuki-Miyaura cross-coupling reactions. A common method for this transformation is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). While specific examples for this compound are not prevalent in the literature, the general procedure for similar brominated aryl halides is well-established.

Alternatively, the synthesis can proceed through a metal-halogen exchange reaction to form an organolithium or Grignard reagent, which is then quenched with a borate (B1201080) ester like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. For instance, the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid has been achieved by reacting 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium and quenching with trimethyl borate. google.com A similar strategy could be envisioned for this compound, although the acidic proton of the benzylic alcohol would necessitate protection or the use of excess organolithium reagent.

The resulting boronic acid can be esterified with a diol, such as pinacol (B44631), under anhydrous conditions to form the more stable and easily handled pinacol ester. These boronic acid and ester derivatives are key intermediates for subsequent cross-coupling reactions. fujifilm.comchemicalbook.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly widely used due to the mild reaction conditions and the commercial availability and low toxicity of the boron reagents. fujifilm.com Once converted to its boronic acid or ester derivative, the (4-fluoro-3-methoxyphenyl)boronic acid moiety can be coupled with various aryl or vinyl halides or triflates. Conversely, the bromine atom of this compound (or a protected version) can be directly coupled with a variety of organoboron reagents. nih.govscribd.com The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, with bulky, electron-rich phosphine (B1218219) ligands often being employed for challenging substrates. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and being more cost-effective. nih.gov Nickel catalysts have been shown to be effective in the coupling of aryl bromides with arylboronic acids. nih.gov For substrates with fluorine substituents, nickel catalysis can be particularly advantageous. nih.gov

| Coupling Reaction | Catalyst System (Typical) | Reactant from this compound | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | (4-Fluoro-3-methoxyphenyl)boronic acid/ester | Aryl/Vinyl Halide or Triflate |

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ / Base | This compound derivative | Organoboron Reagent |

| Nickel-Coupling | NiCl₂(dppp) / Base | This compound derivative | Arylboronic Acid |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an aryl halide into a highly reactive organometallic species. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or sec-butyllithium, or by reaction with magnesium metal to form a Grignard reagent. wikipedia.orgnih.gov

For this compound, the bromine atom can undergo exchange with an alkyllithium reagent to generate a lithiated species. The presence of the ortho-fluoro and methoxy groups can influence the rate and regioselectivity of this exchange. wikipedia.org The resulting aryllithium is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups onto the aromatic ring. It is important to note that the acidic proton of the benzylic alcohol would need to be considered, either by protection or by using additional equivalents of the organolithium reagent.

The formation of a Grignard reagent from this compound would involve reacting it with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov This organomagnesium compound is also a strong nucleophile and base, and can be used in a similar manner to the organolithium reagent for the formation of new carbon-carbon bonds. researcher.life

Reactivity of the Methoxy Group

The methoxy group in this compound is a key determinant of the electronic properties of the aromatic ring and is itself susceptible to chemical transformation.

Demethylation Reactions

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation in organic synthesis. For aryl methyl ethers, one of the most effective and widely used reagents for demethylation is boron tribromide (BBr₃). chem-station.comorgsyn.org The reaction proceeds via the formation of a Lewis acid-base complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This reaction is typically performed in an inert solvent like dichloromethane at low temperatures, such as -78 °C, and then allowed to warm to room temperature. chem-station.comresearchgate.net While BBr₃ is highly effective, it is a harsh reagent and may not be compatible with all functional groups. orgsyn.org Other reagents that can effect demethylation include strong acids like hydrobromic acid (HBr) and other Lewis acids like aluminum chloride (AlCl₃). chem-station.comsciencemadness.org

| Demethylation Reagent | Typical Conditions |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temperature (e.g., 130 °C) |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heating |

Stability under Various Reaction Conditions

The stability of the methoxy group is an important consideration in the synthetic planning involving this compound. Generally, aryl methyl ethers are stable to a wide range of reaction conditions, including many basic, reducing, and oxidizing conditions.

However, the methoxy group can be cleaved under strongly acidic conditions, as mentioned in the demethylation section. chem-station.com The presence of the ortho-fluoro substituent may have a modest electronic effect on the stability of the methoxy group, but significant cleavage would still be expected under harsh acidic conditions.

Under basic conditions, the methoxy group is generally very stable and unreactive. It is not susceptible to nucleophilic attack by common bases. This stability allows for a wide range of base-mediated reactions to be performed on other parts of the molecule without affecting the methoxy ether. Studies on related fluorinated methoxy-containing compounds have shown good stability under various conditions, though extreme conditions can lead to decomposition. rsc.orgnih.govnih.gov

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. This synthetic methodology relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

In the case of this compound, the molecule contains several potential directing groups and reactive sites. The methoxy group (-OCH₃) and the hydroxymethyl group (-CH₂OH), after in situ deprotonation, can both act as directing metalation groups. The fluorine atom also influences the acidity of adjacent protons. The interplay of these functionalities dictates the regiochemical outcome of the metalation reaction.

A general representation of a plausible DoM strategy for this compound is outlined below. The reaction would typically involve treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures in an ethereal solvent like tetrahydrofuran (THF). The choice of base is crucial to favor deprotonation over other potential side reactions, such as bromine-lithium exchange.

Plausible Reaction Scheme for DoM of this compound

Following the generation of the lithiated species, a variety of electrophiles could be introduced to functionalize the C5 position. The table below provides a hypothetical, yet chemically reasonable, summary of potential electrophiles and the corresponding products that could be synthesized based on established DoM methodologies.

| Electrophile (E+) | Reagent Example | Expected Product at C5 |

| Iodide | Iodine (I₂) | 5-Iodo |

| Carboxyl | Carbon Dioxide (CO₂) | 5-Carboxylic acid |

| Formyl | N,N-Dimethylformamide (DMF) | 5-Formyl |

| Hydroxymethyl | Formaldehyde (H₂CO) | 5-Hydroxymethyl |

| Silyl (B83357) | Trimethylsilyl chloride (TMSCl) | 5-Trimethylsilyl |

| Boryl | Triisopropyl borate | 5-Boronic acid |

It is important to note that the successful implementation of these transformations would require careful optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, to maximize the yield of the desired 5-substituted product and minimize potential side reactions. The electronic and steric nature of the electrophile would also play a significant role in the efficiency of the trapping step. Further empirical studies are necessary to validate these predicted outcomes and fully explore the synthetic utility of DoM for the functionalization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would identify and characterize all the unique proton environments in (4-Bromo-2-fluoro-3-methoxyphenyl)methanol. The expected spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic alcohol's methylene (B1212753) protons, and the hydroxyl proton. The chemical shift (δ) of each signal would be influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, would deshield adjacent protons, shifting their signals downfield. The bromine and methoxy groups would also exert their characteristic electronic and anisotropic effects.

Spin-spin coupling (J-coupling) between neighboring non-equivalent protons and between protons and the fluorine atom (³JHF and ⁴JHF) would cause the signals to split into multiplets (e.g., doublets, triplets, or more complex patterns). These coupling patterns are invaluable for determining the substitution pattern of the aromatic ring. For instance, the protons on the aromatic ring would exhibit splitting patterns consistent with their positions relative to each other and to the fluorine atom. The methylene protons of the hydroxymethyl group would likely appear as a doublet, coupled to the hydroxyl proton, although this coupling is often not observed if the proton is rapidly exchanging with the solvent. The hydroxyl proton itself would typically appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each chemically non-equivalent carbon atom. The spectrum would be expected to show signals for the six aromatic carbons, the methoxy carbon, and the methylene carbon of the hydroxymethyl group.

The chemical shifts of the carbon signals are highly sensitive to their electronic environment. The carbon atom bonded directly to the fluorine (C-F) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. This signal would appear as a doublet. The carbon attached to the bromine (C-Br) would have a chemical shift influenced by the heavy atom effect. The carbons bonded to oxygen (the methoxy carbon and the hydroxymethyl carbon) would appear at lower field due to the electronegativity of oxygen. The positions of the aromatic carbon signals would further confirm the substitution pattern established by ¹H NMR.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool. This technique is highly sensitive and provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split by coupling to the ortho and meta protons on the ring (³JFH and ⁴JFH), providing additional confirmation of the substitution pattern.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are spin-coupled, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton to its corresponding carbon atom and the methylene protons to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It is instrumental in piecing together the molecular skeleton. For example, HMBC would show correlations from the methoxy protons to the methoxy-bearing aromatic carbon, and from the methylene protons to the aromatic carbon they are attached to, as well as to adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. In this case, it could show through-space correlations between the methoxy protons and one of the aromatic protons, or between the methylene protons and another aromatic proton, helping to confirm the relative positions of the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₈H₈BrFO₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks (M⁺ and M+2⁺) of similar intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would also provide structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of water (H₂O) or the hydroxymethyl radical (•CH₂OH), leading to the formation of a stable benzylic cation.

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. Electron ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of benzyl alcohols is influenced by the substituents on the aromatic ring.

For this compound, the presence of a bromine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the 79Br and 81Br isotopes.

Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule from the molecular ion. The benzylic cation formed after the loss of the hydroxyl group is often a prominent peak. Further fragmentation can involve the loss of the methoxy group as a methyl radical or formaldehyde, and the cleavage of the C-Br or C-F bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH3), C-F, and C-Br functional groups, as well as absorptions corresponding to the aromatic ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm-1) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1050-1250 |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-600 |

Detailed and experimentally verified IR spectral data for this compound are not available in the searched public scientific literature. Thus, a specific data table with precise, experimentally observed frequencies cannot be presented.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for analyzing complex mixtures and assessing the purity of synthesized compounds.

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.

A typical HPLC analysis would involve:

Stationary Phase: A nonpolar C18 or C8 column.

Mobile Phase: A polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Detection: A UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm.

While HPLC is a standard method for the analysis of such aromatic compounds, specific application notes or research articles detailing the HPLC analysis of this compound are not available. Therefore, a data table with specific retention times and mobile phase compositions cannot be provided.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. Benzyl alcohols can sometimes be challenging to analyze directly by GC due to potential degradation at high temperatures in the injector or column. Derivatization to a more volatile and stable silyl (B83357) ether is a common strategy to overcome this.

Despite its utility, no specific GC-MS analytical methods or results for this compound have been found in the available scientific literature.

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of compounds that are not amenable to GC.

For this compound, LC-MS analysis would provide both the retention time from the LC separation and the mass-to-charge ratio (m/z) of the molecular ion and its fragments from the MS detector, confirming the identity and purity of the compound. Electrospray ionization (ESI) would be a suitable ionization technique.

Detailed LC-MS studies, including specific chromatographic conditions and mass spectrometric parameters for this compound, are not present in the surveyed scientific databases.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about intermolecular interactions and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the bromine, fluorine, methoxy, and hydroxymethyl substituents on the benzene (B151609) ring.

A search of crystallographic databases reveals no published crystal structure for this compound. Consequently, a data table of its crystallographic parameters cannot be included.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies are at the heart of computational chemistry, providing a detailed description of the electronic makeup of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to predict a wide range of molecular properties.

The electronic structure of (4-Bromo-2-fluoro-3-methoxyphenyl)methanol dictates its fundamental chemical and physical properties. A key aspect of this is the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap points to a more reactive species. For this compound, the presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (methoxy) on the benzene (B151609) ring would create a complex electronic environment, influencing the energies and spatial distributions of these orbitals.

Illustrative Data Table: Predicted Frontier Orbital Energies This table presents hypothetical data based on typical values for similar aromatic compounds, calculated using Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the benzene ring and the oxygen atom of the methoxy (B1213986) group. |

| LUMO | -1.2 | Distributed across the aromatic ring with significant contribution from the carbon atoms bonded to the halogen substituents. |

| HOMO-LUMO Gap | 5.3 | Indicates a relatively high kinetic stability under normal conditions. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP illustrates the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue regions showing electron-deficient areas (positive potential, prone to nucleophilic attack). In this compound, the oxygen atoms of the methanol (B129727) and methoxy groups would be expected to be electron-rich (red), while the hydrogen atom of the hydroxyl group and the regions near the halogen atoms might exhibit a more positive potential (blue). This information is critical for understanding how the molecule will interact with other reagents.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the bond connecting the hydroxymethyl group (-CH₂OH) to the benzene ring and the bond between the oxygen and methyl group of the methoxy substituent. By calculating the energy of the molecule as these bonds are rotated, a potential energy surface or landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. Such an analysis would likely show that steric hindrance between the hydroxymethyl group, the fluorine atom, and the methoxy group significantly influences the preferred rotational conformers.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in substitution reactions. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in its rate. Analyzing the transition state provides insights into the bond-making and bond-breaking processes that occur during the reaction, allowing for a deeper understanding of the reaction mechanism.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk These predictions are highly valuable for confirming the structure of a synthesized compound. By calculating the magnetic shielding around each nucleus in the molecule, a theoretical NMR spectrum can be generated. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts. The accuracy of these predictions, when compared to experimental spectra, can provide strong evidence for the correct assignment of the molecular structure.

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts This table presents hypothetical ¹H NMR chemical shift ranges for this compound in a typical solvent like CDCl₃. These values are estimates based on standard substituent effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.8 - 7.5 | Doublet or Doublet of Doublets |

| -CH₂OH | 4.5 - 4.8 | Singlet or Doublet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -OH | 1.5 - 2.5 | Broad Singlet |

Substituent Effects on Reactivity and Selectivity

The arrangement of substituents on the benzene ring of this compound has a profound impact on its reactivity and the selectivity of its reactions. The interplay between the electron-withdrawing inductive effects of the fluorine and bromine atoms and the electron-donating resonance effect of the methoxy group creates a unique electronic environment. Computational studies can quantify these effects. For instance, in electrophilic aromatic substitution reactions, these substituents would direct incoming electrophiles to specific positions on the ring. Theoretical models can calculate the relative energies of the intermediates formed from attack at different positions, thereby predicting the regioselectivity of the reaction.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The structural motif of a substituted phenyl ring is a common feature in a vast number of pharmaceutically active compounds. nih.gov (4-Bromo-2-fluoro-3-methoxyphenyl)methanol serves as an excellent starting material for the synthesis of advanced pharmaceutical intermediates and scaffolds due to its capacity for diversification.

The synthesis of poly-substituted aromatic systems is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. The bromine atom on this compound is a key functional group for achieving such diversification through cross-coupling reactions.

A prime example is the Suzuki-Miyaura coupling , where the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst. This reaction is highly efficient for forming carbon-carbon bonds and tolerates a wide range of functional groups. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, leading to a library of novel, poly-substituted aromatic compounds.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagent | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids/esters | Biaryl compounds | Scaffolds for kinase inhibitors |

| Buchwald-Hartwig | Amines, amides | Arylamines, arylamides | Fragments for GPCR ligands |

| Sonogashira | Terminal alkynes | Arylalkynes | Linkers in drug conjugates |

| Heck | Alkenes | Arylalkenes | Precursors for complex natural products |

Nitrogen-containing heterocycles are among the most prevalent structural motifs in approved pharmaceuticals. nih.gov this compound can be a valuable precursor for the synthesis of these important ring systems.

One synthetic strategy involves the conversion of the hydroxymethyl group to a more reactive functional group, such as an aldehyde or a halide. For instance, oxidation of the benzyl (B1604629) alcohol to the corresponding benzaldehyde (B42025) would provide an electrophilic center for condensation reactions with various nitrogen-containing nucleophiles to form heterocycles like quinolines, quinazolines, or benzodiazepines. kit.eduresearchgate.net

Alternatively, the aryl bromide can be utilized in transition-metal-catalyzed C-N bond-forming reactions to construct nitrogen heterocycles. Intramolecular cyclization reactions, where a nitrogen-containing side chain is first introduced at the ortho position to the bromine, can lead to the formation of fused heterocyclic systems. youtube.com

The construction of complex aryl-alkyl systems, where an aromatic ring is connected to a non-aromatic carbon framework, is crucial in drug design. youtube.com this compound provides multiple avenues for the synthesis of such structures.

The hydroxymethyl group can be used as a handle for alkylation reactions. For example, conversion of the alcohol to a good leaving group, such as a tosylate or a mesylate, would allow for nucleophilic substitution by a variety of carbanions. youtube.com Alternatively, the alcohol can be oxidized to the aldehyde, which can then participate in aldol (B89426) condensations or Wittig reactions to build more complex alkyl chains.

The aryl bromide can also be employed in cross-coupling reactions with alkylboron reagents (a variation of the Suzuki-Miyaura coupling) or through other modern coupling techniques to attach alkyl chains directly to the aromatic ring. rsc.org

Applications in Agrochemical Research (e.g., Herbicide Precursors)

Substituted aromatic compounds are a well-established class of agrochemicals, including herbicides, fungicides, and insecticides. google.com The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel agrochemical precursors. For example, many herbicides are photosystem II (PSII) inhibitors, and their efficacy is highly dependent on the substitution pattern of the aromatic ring. nih.gov

The combination of a halogen (bromine), a fluoro group, and a methoxy (B1213986) group on the phenyl ring of this compound could lead to the development of new herbicide candidates with potentially improved efficacy or a different weed control spectrum. nih.govgoogle.com The hydroxymethyl group can be further functionalized to introduce other moieties known to be important for herbicidal activity.

Development of Optoelectronic or Material Science Precursors

Poly-substituted aromatic compounds are the fundamental building blocks for a wide range of organic materials with interesting optoelectronic properties, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemrxiv.org The ability to tune the electronic properties of these materials through synthetic modification is key to their performance.

This compound, with its defined substitution pattern, can serve as a precursor for larger, conjugated systems. The aryl bromide allows for the extension of the π-system through cross-coupling reactions, leading to the formation of oligomers or polymers with tailored electronic properties. The fluorine and methoxy substituents can be used to fine-tune the HOMO and LUMO energy levels of the resulting materials, which is crucial for their application in electronic devices. chemrxiv.org

Derivatization for Probe and Ligand Development (excluding biological activity)

The development of chemical probes and ligands is essential for studying biological systems and for the discovery of new drug targets. These molecules often require specific functional groups that allow for their detection or attachment to other molecules or surfaces. This compound possesses two key functional handles, the hydroxymethyl group and the aryl bromide, that can be readily derivatized for these purposes. nih.govrsc.org

The hydroxymethyl group can be esterified or etherified with a variety of reporter groups, such as fluorophores or biotin (B1667282) tags. nih.govresearchgate.net The aryl bromide can be converted to other functional groups, such as an azide (B81097) or an alkyne, which can then be used in "click" chemistry reactions for bioconjugation.

Table 2: Potential Derivatization Reactions for Probe and Ligand Development

| Functional Group | Derivatization Reaction | Resulting Functionality | Application |

|---|---|---|---|

| Hydroxymethyl | Esterification with a fluorescent carboxylic acid | Fluorescent ester | Fluorescent probe |

| Hydroxymethyl | Etherification with a biotinylated alkyl halide | Biotinylated ether | Affinity-based purification |

| Aryl Bromide | Suzuki coupling with an alkyne-containing boronic ester | Arylalkyne | Click chemistry handle |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Efficient Transformations

The bromine atom in (4-Bromo-2-fluoro-3-methoxyphenyl)methanol is a key handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Research in this area is geared towards the development of more active, stable, and selective catalytic systems.

Palladium-based catalysts remain the workhorse for Suzuki-Miyaura, Heck, and Sonogashira couplings of bromoarenes. Recent advancements focus on the use of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. For instance, novel palladium(II) diphenylphosphine derivatives have shown high efficacy in Suzuki-Miyaura cross-coupling reactions of various aryl bromides. The application of such catalysts to this compound could facilitate its efficient coupling with a wide range of boronic acids and esters to generate diverse biaryl structures.

Furthermore, the development of heterogeneous palladium catalysts, such as those supported on SBA-15, offers advantages in terms of catalyst recovery and reuse, which is crucial for sustainable and industrial-scale synthesis. These catalysts have demonstrated high yields in both Mizoroki-Heck and Suzuki-Miyaura reactions in environmentally benign solvents like polyethylene glycol (PEG) and water.

Table 1: Comparison of Catalytic Systems for Cross-Coupling of Aryl Bromides

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |

| Pd(OAc)₂ / Phosphine | Monodentate or Bidentate Phosphines | Aryl bromides, chlorides | High turnover numbers, broad substrate scope |

| PdCl₂(dppf) | Ferrocenylphosphine | Aryl bromides, triflates | Robust, widely used in Suzuki-Miyaura reactions |

| Palladium-NHC Complexes | N-Heterocyclic Carbenes | Sterically hindered aryl halides | High stability, effective for challenging couplings |

| Heterogeneous Pd on SBA-15 | Supported Palladium Nanoparticles | Aryl bromides | Recyclable, suitable for green chemistry applications |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, better process control, and easier scalability compared to traditional batch processes. The synthesis of functionalized benzyl (B1604629) alcohols, including this compound and its derivatives, can benefit significantly from this technology.

For instance, the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) has been successfully performed in a continuous flow microreactor system at near-ambient temperatures, a significant improvement over the cryogenic conditions required in batch reactions. This approach could be adapted for the oxidation of this compound to the corresponding aldehyde, a key intermediate for further derivatization. Similarly, the continuous-flow bromination of benzylic compounds using N-bromosuccinimide (NBS) under photochemical activation has been demonstrated, offering a safer and more efficient alternative to traditional bromination methods. organic-chemistry.org

The synthesis of the core structure itself from brominated precursors can also be envisioned in a flow setup. Continuous processing allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Photoredox Catalysis and Electrosynthesis for Green Methodologies

In the quest for more sustainable synthetic methods, photoredox catalysis and electrosynthesis have gained significant attention as they utilize light or electricity, respectively, as traceless reagents. These techniques offer mild reaction conditions and unique reactivity patterns.

Visible-light photoredox catalysis has proven effective for a variety of transformations, including the introduction of fluorinated groups into aromatic compounds. mdpi.comresearchgate.net This methodology could be employed for the derivatization of this compound, for instance, through C-H functionalization of the aromatic ring or transformations of the benzyl alcohol moiety. The ability of photoredox catalysis to generate radical intermediates under mild conditions opens up new avenues for fluoroalkylation and other functionalizations that are challenging to achieve with traditional methods. nih.gov

Organic electrosynthesis provides another green alternative for transformations of aromatic compounds. Electrochemical methods can be used for both oxidation and reduction reactions. For example, the electrochemical oxidation of p-xylene to terephthalic acid proceeds via bromination and subsequent hydrolysis of the benzylic position, a pathway that could be conceptually applied to this compound. udel.edu Electrosynthesis can also facilitate C-O bond activation in alcohols and their derivatives, offering novel deoxygenative transformation pathways. nih.gov

Exploration of New Chemical Space through Derivatization

The true value of this compound lies in its potential as a scaffold for the synthesis of novel molecules with interesting biological or material properties. The strategic arrangement of its functional groups allows for a multitude of derivatization strategies to explore new chemical space.

The bromine atom is the most apparent site for modification through cross-coupling reactions, as discussed earlier. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents. The fluorine atom and the methoxy (B1213986) group, while less reactive, play a crucial role in modulating the electronic properties and conformation of the molecule and its derivatives. The benzyl alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, which can then serve as handles for further transformations such as imine formation, Wittig reactions, or amide couplings.

The combination of these derivatization strategies on the this compound core can lead to the rapid generation of libraries of complex and diverse molecules for screening in drug discovery and materials science.

Advanced Analytical Techniques for In-Process Monitoring

To optimize and control the synthesis and transformations of this compound, particularly in continuous flow and scalable processes, advanced in-process analytical techniques are indispensable. These methods provide real-time information on reaction kinetics, conversion, and the formation of intermediates and byproducts.

For reactions involving organometallic intermediates, such as the Suzuki-Miyaura coupling, in-situ monitoring techniques are particularly valuable. Surface-enhanced Raman spectroscopy (SERS) has been used to monitor the kinetics of Suzuki reactions on a bifunctional Au-Pd nanocoronal film. rhhz.net This technique provides vibrational information about the molecules adsorbed on the catalyst surface, offering insights into the reaction mechanism.

Benchtop NMR spectroscopy is another powerful tool for reaction monitoring. For instance, ¹⁹F NMR has been used to follow the progress of a nickel-catalyzed Suzuki cross-coupling reaction involving a fluorinated aryl bromide. azom.com The quantitative nature of NMR allows for the accurate determination of reactant consumption and product formation over time. Other techniques such as in-situ FTIR and mass spectrometry can also be employed to gain a comprehensive understanding of the reaction progress. shoko-sc.co.jp

Table 2: Advanced Analytical Techniques for In-Process Monitoring

| Technique | Information Provided | Applicability to this compound Chemistry |

| In-situ FTIR Spectroscopy | Functional group changes, reaction kinetics | Monitoring oxidation of the alcohol, formation of intermediates |

| In-situ Raman Spectroscopy | Vibrational modes, catalyst-substrate interactions | Studying heterogeneous catalytic reactions, monitoring solid-state reactions |

| Benchtop NMR Spectroscopy | Quantitative analysis of reactants and products, structural elucidation | Real-time monitoring of cross-coupling reactions (¹⁹F and ¹H NMR) |

| Mass Spectrometry | Molecular weight of reactants, products, and intermediates | Online reaction monitoring, particularly in flow chemistry setups |

Q & A

What are the optimal synthetic routes for (4-Bromo-2-fluoro-3-methoxyphenyl)methanol, and how can reaction conditions be tailored to maximize yield?

Answer:

The synthesis typically involves sequential functionalization of a phenyl ring. A plausible route is:

Bromination and Methoxylation : Start with a fluorophenol derivative. Introduce bromine at the 4-position using electrophilic substitution (e.g., Br₂/FeBr₃), followed by methoxylation at the 3-position via alkylation with methyl iodide under basic conditions .

Reduction of Aldehyde Intermediate : Convert the resulting aldehyde (e.g., 4-bromo-2-fluoro-3-methoxybenzaldehyde) to the primary alcohol using NaBH₄ in methanol. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-reduction or side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to remove unreacted brominating agents or byproducts.

How can computational chemistry predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

Answer:

Density Functional Theory (DFT) calculations can map electron density and identify electrophilic sites.

Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., para to electron-withdrawing groups like -Br or -F).

Activation Energy Barriers : Compare energy barriers for substitution at the 4-bromo vs. 2-fluoro positions. Fluorine’s strong electron-withdrawing effect may direct nucleophiles to the 4-bromo site despite steric hindrance from the methoxy group .

Validation : Cross-check predictions with experimental kinetic studies using model nucleophiles (e.g., NaN₃ in DMSO).

What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Answer:

2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish between -OH and -CH₂OH signals. For example, HMBC correlations can confirm the methanol group’s attachment to the aromatic ring .

X-ray Crystallography : Use SHELXL for refinement to resolve steric clashes or disorder in crystal structures. The methoxy group’s orientation can influence packing and intermolecular interactions .

Contradiction Handling : If NMR data conflicts with crystallography (e.g., unexpected dihedral angles), re-examine solvent effects or consider dynamic effects in solution.

How do the electronic effects of fluorine and methoxy groups influence this compound’s reactivity in cross-coupling reactions?

Answer:

Fluorine’s Role : The -F group deactivates the ring via inductive effects, reducing reactivity in Suzuki-Miyaura couplings. However, it can enhance oxidative stability of palladium catalysts.

Methoxy’s Role : The -OMe group donates electrons via resonance, activating ortho/para positions. In Buchwald-Hartwig aminations, it directs coupling to the bromine site but may compete as a coordinating group .

Methodology : Use kinetic isotope effects or Hammett plots to quantify substituent impacts. Compare with analogs lacking -F or -OMe.

What experimental designs are recommended to evaluate the anticancer potential of this compound?

Answer:

In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%).

Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing -F with -Cl) to identify critical pharmacophores .

Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to probe kinase inhibition pathways .

How can researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:

Meta-Analysis : Compare datasets for variables like assay conditions (e.g., cell line specificity, incubation time). For instance, conflicting cytotoxicity results may arise from differences in ATP-based vs. resazurin-based assays .

Orthogonal Validation : Replicate key studies under standardized conditions. Use isogenic cell lines to isolate genetic factors.

Computational Docking : Identify binding mode variations in protein targets (e.g., tubulin vs. topoisomerase) caused by minor structural differences .

What strategies mitigate steric hindrance during functionalization of the methanol group?

Answer:

Protecting Groups : Temporarily protect the -OH group with TMSCl or acetyl chloride to prevent unwanted side reactions during bromine substitution .

Bulky Ligands in Catalysis : Use Pd(OAc)₂ with SPhos ligand in cross-coupling to reduce steric clashes between the catalyst and methoxy group .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically crowded intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.